Cyclopentyl(2-ethylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentyl(2-ethylphenyl)methanone is an organic compound with the molecular formula C14H18O It is a ketone characterized by a cyclopentyl group attached to a 2-ethylphenyl group via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentyl(2-ethylphenyl)methanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where cyclopentanone reacts with 2-ethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful temperature control to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it more cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: Cyclopentyl(2-ethylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, yielding cyclopentyl(2-ethylphenyl)methanol.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed:
Oxidation: Cyclopentyl(2-ethylphenyl)carboxylic acid.
Reduction: Cyclopentyl(2-ethylphenyl)methanol.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
Scientific Research Applications
Cyclopentyl(2-ethylphenyl)methanone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound may be used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclopentyl(2-ethylphenyl)methanone involves its interaction with various molecular targets. The ketone group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The specific pathways and targets depend on the context of its application, whether in chemical synthesis or biological systems.
Comparison with Similar Compounds
Cyclopentyl(2-ethylphenyl)methanone can be compared with other similar compounds, such as:
Cyclopentyl(phenyl)methanone: Lacks the ethyl group on the phenyl ring, which may affect its reactivity and applications.
Cyclopentyl(2-methylphenyl)methanone: The presence of a methyl group instead of an ethyl group can lead to differences in steric and electronic properties.
Cyclopentyl(4-ethylphenyl)methanone: The position of the ethyl group on the phenyl ring can influence the compound’s chemical behavior and interactions.
Properties
IUPAC Name |
cyclopentyl-(2-ethylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c1-2-11-7-5-6-10-13(11)14(15)12-8-3-4-9-12/h5-7,10,12H,2-4,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WITXUMKVXQOKOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696495 |
Source
|
Record name | Cyclopentyl(2-ethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67281-41-8 |
Source
|
Record name | Cyclopentyl(2-ethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.